molecular formula C18H21N3O2 B324283 (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE

(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE

Cat. No.: B324283
M. Wt: 311.4 g/mol
InChI Key: UTSZTKMBNCJJPW-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is an organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.37824 g/mol . This compound is characterized by the presence of a phenyl group attached to a hexanone backbone, with a 4-nitrophenyl hydrazone substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE typically involves the reaction of 1-Phenylhexan-1-one with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylhexan-1-one {4-methylphenyl}hydrazone
  • 1-Phenylhexan-1-one {4-chlorophenyl}hydrazone
  • 1-Phenylhexan-1-one {4-bromophenyl}hydrazone

Comparison

(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-nitro-N-[(Z)-1-phenylhexylideneamino]aniline

InChI

InChI=1S/C18H21N3O2/c1-2-3-5-10-18(15-8-6-4-7-9-15)20-19-16-11-13-17(14-12-16)21(22)23/h4,6-9,11-14,19H,2-3,5,10H2,1H3/b20-18-

InChI Key

UTSZTKMBNCJJPW-ZZEZOPTASA-N

SMILES

CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Isomeric SMILES

CCCCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2

Canonical SMILES

CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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